

# Spectroscopic data (NMR, IR) for tert-butyl benzoate

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An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl Benzoate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **tert-butyl benzoate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## **Data Presentation**

The following tables summarize the <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopic data for **tert-butyl benzoate**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Tert-butyl Benzoate** 

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.01	Multiplet	2H	Aromatic (ortho- protons)
~7.53	Multiplet	1H	Aromatic (para- proton)
~7.42	Multiplet	2H	Aromatic (meta- protons)
1.59	Singlet	9H	tert-butyl



Solvent: CDCl3. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: 13C NMR Spectroscopic Data for Tert-butyl Benzoate

Chemical Shift (δ) ppm	Assignment
165.5	Carbonyl (C=O)
132.5	Aromatic (para-carbon)
131.6	Aromatic (ipso-carbon)
129.4	Aromatic (ortho-carbons)
128.2	Aromatic (meta-carbons)
80.7	Quaternary Carbon (tert-butyl)
28.2	Methyl Carbons (tert-butyl)

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

Table 3: IR Spectroscopic Data for Tert-butyl Benzoate

Wavenumber (cm⁻¹)	Intensity	Assignment
~3070-3030	Medium	Aromatic C-H Stretch
~2980-2930	Medium	Aliphatic C-H Stretch
~1715	Strong	C=O (Ester) Stretch
~1600, ~1450	Medium-Weak	C=C Aromatic Ring Stretch
~1270	Strong	C-O (Ester) Stretch
~1120	Strong	O-C (tert-butyl) Stretch

## **Experimental Protocols**

The following sections detail the generalized methodologies for acquiring NMR and IR spectra for a liquid organic compound such as **tert-butyl benzoate**.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the molecular structure.

#### Methodology:

- Sample Preparation: A small amount of **tert-butyl benzoate** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube.[1] A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.[2]
- Instrument Setup: The NMR tube is placed in the spectrometer.[3] The magnetic field is shimmed to achieve homogeneity, and the probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[3]
- Data Acquisition for <sup>1</sup>H NMR: The <sup>1</sup>H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.
- Data Acquisition for <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4] Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is required compared to <sup>1</sup>H NMR.
- Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.
  The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.[5]

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

#### Methodology:

• Sample Preparation (Attenuated Total Reflectance - ATR): For a liquid sample like **tert-butyl benzoate**, the ATR-FTIR method is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[6][7][8]





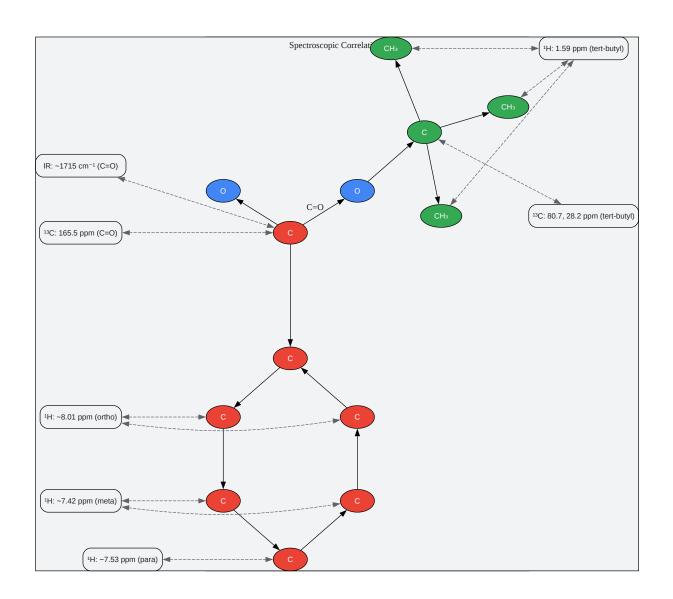


- Sample Preparation (Transmission): Alternatively, a thin film of the liquid can be placed between two IR-transparent salt plates (e.g., NaCl or KBr).[6][9]
- Instrument Setup: The appropriate spectral range is selected, typically from 4000 to 400 cm<sup>-1</sup>.[6] A background spectrum of the empty ATR crystal or clean salt plates is collected.[7]
- Data Acquisition: The sample is placed in the instrument, and the IR spectrum is recorded.[6]
  Multiple scans are averaged to enhance the signal quality.[6]
- Spectral Interpretation: The acquired spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[6]

## **Visualization**

The following diagram illustrates the structure of **tert-butyl benzoate** and the correlation of its atoms with the key spectroscopic signals.





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Caption: Molecular structure of **tert-butyl benzoate** with key NMR and IR correlations.



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